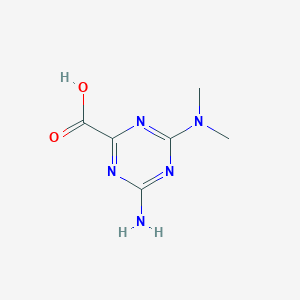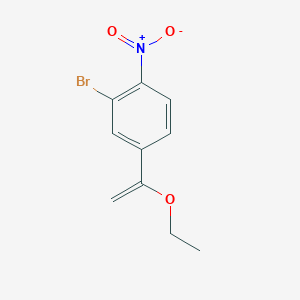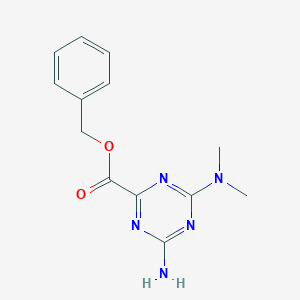
1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol
Descripción general
Descripción
“1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H12BrF2NO . It has a molecular weight of 292.12 g/mol . This compound is part of the phenylpiperidines class of compounds, which are known for their unique biochemical properties .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol” includes a piperidine ring bound to a phenyl group . The InChI code for this compound is InChI=1S/C11H12BrF2NO/c12-7-5-9(13)11(14)10(6-7)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol” include a molecular weight of 292.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass is 291.00703 g/mol, and the monoisotopic mass is also 291.00703 g/mol .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, “1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol” may serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. Its structural features, such as the piperidine ring, are commonly found in compounds with central nervous system activity. The bromo and difluoro groups could be leveraged for further chemical modifications, potentially leading to the development of new therapeutic agents .
Medicinal Chemistry
Within medicinal chemistry, this compound’s utility lies in its potential to act as a building block for the design of drug candidates. The presence of halogens like bromine and fluorine is particularly valuable in medicinal chemistry due to their ability to form stable bonds with biological targets, which can enhance the efficacy and selectivity of drug molecules .
Organic Synthesis
“1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol” can be utilized in organic synthesis, especially in the construction of complex molecules. Its reactive sites allow for selective transformations and coupling reactions, making it a versatile reagent for constructing diverse organic frameworks .
Material Science
In material science, the compound could be investigated for its potential use in the development of novel materials. The bromine and fluorine atoms might interact with other components to create materials with unique properties, such as enhanced stability or novel electronic characteristics .
Biochemistry
Biochemically, this compound could be explored for its interactions with biological macromolecules. It might serve as an inhibitor or modulator of certain enzymes or receptors, providing insights into biochemical pathways and mechanisms .
Analytical Chemistry
In analytical chemistry, “1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol” could be used as a standard or reference compound in chromatographic methods. Its unique structure allows for its detection and quantification, which is essential in the quality control of chemical syntheses and in the development of analytical methods .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with proteins such as oxidoreductase
Mode of Action
For instance, similar compounds have been shown to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .
Biochemical Pathways
Based on its potential targets, it may influence pathways related to oxidation-reduction processes .
Propiedades
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-7-5-9(13)11(14)10(6-7)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUKDTLLOYXYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246870 | |
| Record name | 4-Piperidinol, 1-(5-bromo-2,3-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704067-19-5 | |
| Record name | 4-Piperidinol, 1-(5-bromo-2,3-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-(5-bromo-2,3-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















